
5-(Chloromethyl)nicotinonitrile
Overview
Description
5-(Chloromethyl)nicotinonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of nicotinonitrile, where a chloromethyl group is attached to the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)nicotinonitrile can be synthesized through several methods. One common approach involves the chloromethylation of nicotinonitrile. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Antiviral Activity : Research has indicated that derivatives of nicotinonitrile, including 5-(Chloromethyl)nicotinonitrile, exhibit antiviral properties. A study evaluated its effectiveness against the H5N1 avian influenza virus, highlighting its potential as an antiviral agent .
- Anticancer Potential : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies on related compounds indicated significant activity against HepG2 liver cancer cells, suggesting that this compound may also possess similar anticancer properties .
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Organic Synthesis
- Intermediate in Synthesis : The chloromethyl group in this compound allows for diverse synthetic pathways. It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals .
- Reactivity Patterns : The compound's structure enables it to participate in nucleophilic substitution reactions, making it useful for creating various derivatives with enhanced biological activities .
- Material Science
Case Studies and Research Findings
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Cytotoxicity Assessment :
A study involving various nicotinonitriles demonstrated that this compound significantly inhibited the growth of HepG2 liver cancer cells, with IC50 values indicating strong cytotoxicity. -
Inflammation Models :
In experimental models of acute lung injury, related compounds showed a reduction in tissue damage and inflammatory markers. This suggests that this compound could exert protective effects in similar contexts. -
Enzyme Inhibition Studies :
Investigations into enzyme inhibition revealed that this compound effectively inhibits specific enzymes linked to cancer progression and inflammation, supporting its therapeutic potential .
Mechanism of Action
The mechanism by which 5-(Chloromethyl)nicotinonitrile exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)nicotinonitrile
- 5-(Iodomethyl)nicotinonitrile
- 5-(Hydroxymethyl)nicotinonitrile
Uniqueness
5-(Chloromethyl)nicotinonitrile is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it suitable for specific synthetic applications that other halogenated derivatives may not achieve as effectively.
Biological Activity
5-(Chloromethyl)nicotinonitrile is a chlorinated derivative of nicotinonitrile, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique structural characteristics that enable various chemical modifications, enhancing its utility as a building block in organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C₆H₆ClN
- Structural Features : Contains a chloromethyl group at the 5-position of the nicotinonitrile structure, allowing for increased reactivity compared to other similar compounds.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to modifications in the structure and function of target biomolecules, making it a valuable compound in drug design. The chloromethyl group enhances the compound's reactivity, facilitating selective targeting of specific enzymes or receptors involved in various biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. Its mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. The ability to modify specific molecular targets positions it as a candidate for further development in cancer therapeutics.
Research Findings and Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
Study 2 | Anticancer Activity | Showed inhibition of tumor cell growth in vitro, with IC50 values indicating potency comparable to established anticancer agents. |
Study 3 | Mechanistic Insights | Identified specific molecular targets affected by this compound, providing insights into its mode of action in biological systems. |
Applications in Drug Development
This compound is being explored as a precursor for synthesizing novel pharmaceutical compounds. Its reactivity allows for the creation of derivatives that may possess enhanced therapeutic properties. The compound's role as an intermediate in organic synthesis makes it crucial for developing new drugs targeting various diseases.
Properties
IUPAC Name |
5-(chloromethyl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUTYLPZWIBCIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622931 | |
Record name | 5-(Chloromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
562074-59-3 | |
Record name | 5-(Chloromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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